molecular formula C23H32N4O6 B12621522 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide

4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide

Cat. No.: B12621522
M. Wt: 460.5 g/mol
InChI Key: UVNIKFOQNABAAK-SFHVURJKSA-N
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Description

4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[1,5-b]isoquinoline core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazo[1,5-b]isoquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxy groups: This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the butanamide side chain: This step involves amide bond formation, typically using coupling reagents such as EDCI or DCC.

    Incorporation of the morpholine moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the imidazo[1,5-b]isoquinoline core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted analogs depending on the nucleophile used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C23H32N4O6
  • Molecular Weight : 460.5 g/mol
  • CAS Number : 1014408-48-0

Structural Characteristics

The compound features a tetrahydroimidazoisoquinoline core, which is known for its biological activity, particularly in the context of anticancer properties. The presence of methoxy groups and a morpholine moiety enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, chalcone analogues with methoxy substitutions have been shown to suppress breast cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction . The compound's structure suggests it may also possess these properties, warranting further investigation.

Neuropharmacological Effects

The morpholine group in the compound is often associated with neuroactive properties. Research into related compounds has suggested potential applications in treating neurological disorders by modulating neurotransmitter systems. Investigating the effects of this compound on neuronal cell lines could provide insights into its therapeutic potential.

Enzyme Inhibition Studies

Compounds with imidazoisoquinoline structures have been explored for their ability to inhibit specific enzymes involved in cancer progression. The unique configuration of this compound may allow it to interact with target proteins effectively, potentially serving as a lead compound for drug development aimed at enzyme inhibition.

Synthesis of Novel Derivatives

The complex structure of this compound offers a platform for synthesizing novel derivatives that could enhance its pharmacological profile. Researchers can modify various functional groups to explore structure-activity relationships (SAR) and optimize therapeutic efficacy.

Case Study 1: Anticancer Mechanisms

A study examining similar tetrahydroimidazoisoquinoline derivatives found that specific modifications led to enhanced binding affinity to anti-apoptotic proteins like cIAP1 and BCL2, suggesting pathways through which these compounds exert their anticancer effects . This highlights the potential of the compound in developing targeted therapies.

Case Study 2: Neuroactive Compounds

Research into morpholine-containing compounds has demonstrated their ability to cross the blood-brain barrier and modulate synaptic transmission . Investigating the neuropharmacological effects of this specific compound could lead to breakthroughs in treating conditions such as depression or anxiety.

Mechanism of Action

The mechanism of action of 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide involves its interaction with specific molecular targets. The imidazo[1,5-b]isoquinoline core can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt key biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-1,2,3,4-tetrahydroquinoline derivatives: These compounds share a similar core structure and have comparable biological activities.

    Imidazo[1,2-a]pyridine derivatives: These compounds also feature an imidazo core and are known for their biological activity.

Uniqueness

What sets 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide apart is its combination of the imidazo[1,5-b]isoquinoline core with the morpholine and butanamide moieties. This unique structure may confer distinct biological activities and therapeutic potential.

Biological Activity

4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C21H29N3O7C_{21}H_{29}N_{3}O_{7} with a molecular weight of 435.5 g/mol. The IUPAC name reflects its intricate structure which includes multiple functional groups conducive to biological interactions.

PropertyValue
Molecular FormulaC21H29N3O7
Molecular Weight435.5 g/mol
IUPAC Name4-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-(2-(morpholin-4-yl)ethyl)butanamide
InChI KeyDYJYIPXLQSCYRI-HNNXBMFYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate various signaling pathways involved in cell proliferation and apoptosis. Studies suggest that it can inhibit certain enzymes linked to cancer progression and inflammation.

Pharmacological Activities

Antitumor Activity:
Research indicates that derivatives of this compound exhibit significant antitumor effects. For instance, compounds structurally similar to it have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Neuroprotective Effects:
Preliminary studies suggest potential neuroprotective properties. The compound may protect neuronal cells from oxidative stress and apoptosis through modulation of neuroinflammatory pathways.

Antimicrobial Properties:
Some studies have indicated that similar compounds possess antimicrobial activity against a range of pathogens. This suggests that the compound may also have potential applications in treating infectious diseases.

Case Studies and Research Findings

  • Antitumor Efficacy:
    A study involving structurally related compounds demonstrated significant inhibition of tumor growth in mouse models. The efficacy was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
  • Neuroprotection:
    In vitro studies showed that the compound could reduce oxidative stress markers in neuronal cell cultures. This suggests a potential application in neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity:
    Research on related isoquinoline derivatives revealed antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Properties

Molecular Formula

C23H32N4O6

Molecular Weight

460.5 g/mol

IUPAC Name

4-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-(2-morpholin-4-ylethyl)butanamide

InChI

InChI=1S/C23H32N4O6/c1-31-19-13-16-12-18-22(29)26(23(30)27(18)15-17(16)14-20(19)32-2)6-3-4-21(28)24-5-7-25-8-10-33-11-9-25/h13-14,18H,3-12,15H2,1-2H3,(H,24,28)/t18-/m0/s1

InChI Key

UVNIKFOQNABAAK-SFHVURJKSA-N

Isomeric SMILES

COC1=C(C=C2CN3[C@@H](CC2=C1)C(=O)N(C3=O)CCCC(=O)NCCN4CCOCC4)OC

Canonical SMILES

COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=O)CCCC(=O)NCCN4CCOCC4)OC

Origin of Product

United States

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